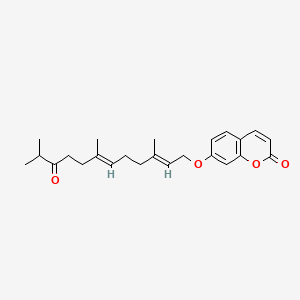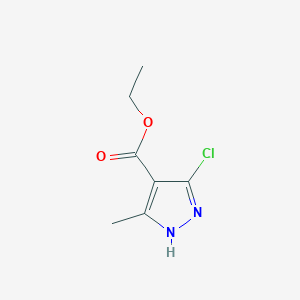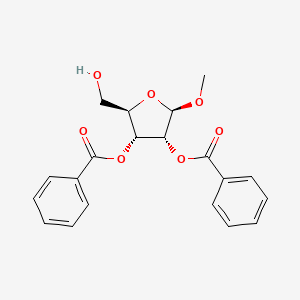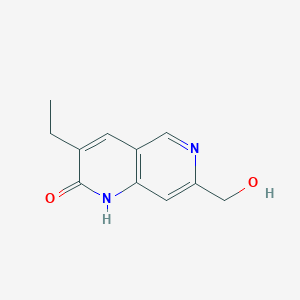
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials followed by cyclization reactions. For instance, a typical synthetic route may involve the reaction of 3-ethyl-1,6-naphthyridine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency and yield of the reaction. Ruthenium catalysts, for example, have been employed in the synthesis of six-membered N-heterocycles, including naphthyridines, due to their high activity and selectivity under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions are commonly employed
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthyridines depending on the reagent used
Wissenschaftliche Forschungsanwendungen
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers .
Wirkmechanismus
The mechanism of action of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethyl-7-hydroxyphthalide
- 3-substituted phthalides
- 3-ethyl-7-(hydroxymethyl)-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of both an ethyl and hydroxymethyl group on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-3-8-5-12-9(6-14)4-10(8)13-11(7)15/h3-5,14H,2,6H2,1H3,(H,13,15) |
InChI-Schlüssel |
NUODLRVVAVIPEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(N=C2)CO)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
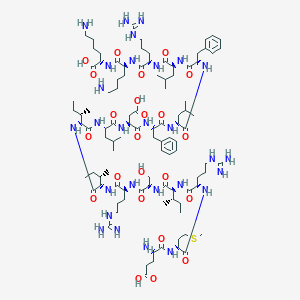
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
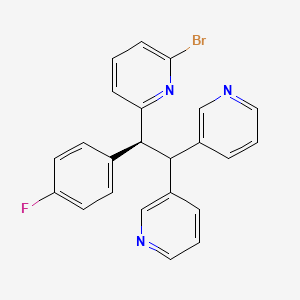

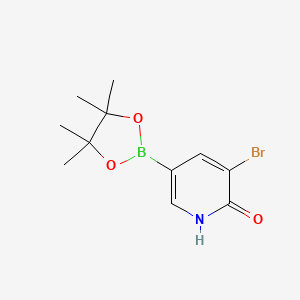
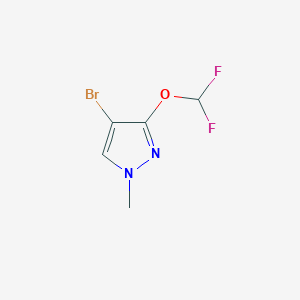
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
